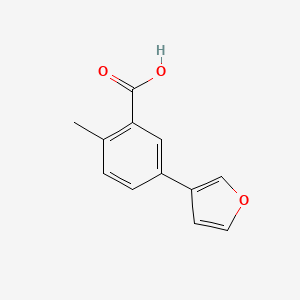
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide, commonly known as MDMA, is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant, and it is known to produce feelings of euphoria, increased sociability, and heightened empathy. MDMA has been the subject of intense scientific research, and its potential applications in the field of medicine have been explored extensively.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the regulation of reward and pleasure. Norepinephrine is a neurotransmitter that is involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. MDMA can also cause dehydration, electrolyte imbalances, and liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well understood. However, there are also limitations to its use in lab experiments. MDMA is a controlled substance, and obtaining it for research purposes can be difficult. It is also highly regulated, and researchers must adhere to strict guidelines when conducting experiments with MDMA.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of research is the development of new therapeutic applications for MDMA. Another area of research is the development of new synthetic compounds that have similar effects to MDMA but with fewer side effects. Finally, there is a need for more research on the long-term effects of MDMA use, particularly in the context of therapeutic use.
Conclusion:
In conclusion, MDMA is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. MDMA has been the subject of intense scientific research, and its potential applications in the field of medicine have been explored extensively. MDMA has been shown to have therapeutic potential in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. MDMA has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for research on MDMA, including the development of new therapeutic applications and the development of new synthetic compounds.
Synthesemethoden
The synthesis of MDMA involves the reaction of safrole with hydrochloric acid and methylamine. The reaction produces a crude form of MDMA that can be purified through recrystallization. The purity of MDMA can be further increased through chromatography techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive scientific research, and its potential applications in the field of medicine have been explored extensively. MDMA has been shown to have therapeutic potential in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. In clinical trials, MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in participants. MDMA has also been studied for its potential use in the treatment of autism, addiction, and end-of-life anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)15(17)16-11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULCOBQYDHLXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)
![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)


![2-Methyl-3-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589995.png)



![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)


![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)